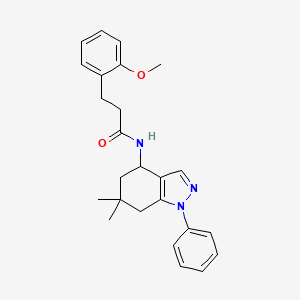![molecular formula C21H24FNO3 B6077908 2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine](/img/structure/B6077908.png)
2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine involves the inhibition of specific enzymes and receptors that are involved in disease processes. The compound has been shown to inhibit the activity of histone deacetylases, which play a role in cancer cell growth and proliferation. Additionally, the compound has been shown to bind to and inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the accumulation of amyloid-beta plaques in Alzheimer's disease. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the cost of the compound, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine. One direction is the development of more efficient synthesis methods to reduce the cost of the compound. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the compound's mechanism of action and optimize its therapeutic efficacy.
Synthesis Methods
The synthesis of 2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine involves the reaction of 3-(4-methoxyphenyl)propanoic acid with 3-fluorobenzylamine, followed by the addition of morpholine and subsequent purification steps. The synthesis method has been optimized to produce high yields and purity of the compound.
Scientific Research Applications
2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has shown promising results in inhibiting the growth of cancer cells and reducing the accumulation of amyloid-beta plaques in Alzheimer's disease.
properties
IUPAC Name |
1-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3/c1-25-19-8-5-16(6-9-19)7-10-21(24)23-11-12-26-20(15-23)14-17-3-2-4-18(22)13-17/h2-6,8-9,13,20H,7,10-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYSZHJBYZNWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCOC(C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B6077826.png)
![2-[4-(3,5-dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6077834.png)
![(4-chloro-2-methylphenyl){1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6077844.png)
![2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B6077858.png)
![3-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B6077864.png)
![1-butyl-3-methyl-4-(4-piperidinyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one hydrochloride](/img/structure/B6077882.png)

![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6077889.png)
![3-[3-oxo-3-(4-thiomorpholinyl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6077896.png)
![2-(4-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077900.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-isopropylbenzamide](/img/structure/B6077917.png)
![7-cyclopropyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6077925.png)
![5-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B6077930.png)
![2-ethoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B6077931.png)